molecular formula C10H10O2 B12868809 2-Methoxy-4-methylbenzofuran

2-Methoxy-4-methylbenzofuran

Cat. No.: B12868809
M. Wt: 162.18 g/mol
InChI Key: BZPNJOJUGREFBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzofuran is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It belongs to the benzofuran class of organic compounds, which are characterized by a fused benzene and furan ring system and are recognized as an important structural motif in medicinal chemistry research due to their wide range of biological activities . This compound serves as a valuable chemical scaffold for researchers, particularly in the field of neuroscience and enzymology. Studies on structurally related 2-phenylbenzofuran and 2-methylbenzofuran analogs have demonstrated significant potential as inhibitors of the monoamine oxidase (MAO) enzyme system . Monoamine oxidase inhibitors are a crucial area of investigation for managing neurological disorders, and benzofuran derivatives are frequently explored for their selective interaction with MAO-A and MAO-B isoforms . The methoxy and methyl substituents on the core benzofuran structure allow researchers to study structure-activity relationships, influencing the compound's binding affinity and selectivity towards these enzymatic targets. Furthermore, benzofuran derivatives identified in natural sources, such as plant extracts, have been associated with antimicrobial and antioxidant properties . The biological activity of this compound makes it a compound of interest for applications in microbiological stability and oxidative stability research. Application Note: This product is intended for research purposes in chemical and life science laboratories. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-4-methyl-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-9-8(7)6-10(11-2)12-9/h3-6H,1-2H3

InChI Key

BZPNJOJUGREFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanone derivatives using acidic conditions. For instance, the condensation of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst like polyphosphoric acid can yield this compound .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or its substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one .

Scientific Research Applications

2-Methoxy-4-methylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzofuran and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Substituent Analysis

The biological and physicochemical properties of benzofuran derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 2-Methoxy-4-methylbenzofuran with structurally related compounds:

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Substituent Positions Key Functional Groups Notable Features
This compound 2, 4 Methoxy, Methyl Hydrophobic methyl group enhances steric bulk; methoxy at 2-position may influence electronic properties
2-Aroyl-4-phenyl-5-hydroxybenzofuran 4, 5 Phenyl, Hydroxy Hydroxy group at 5-position increases polarity and hydrogen-bonding potential; phenyl at 4-position adds aromaticity
2-(4-Methoxyphenyl)benzofuran-4-ol 2, 4 Methoxyphenyl, Hydroxy Methoxyphenyl at 2-position introduces bulkier substituent; hydroxy at 4-position enhances acidity and solubility
4-Methoxyisobenzofuran-1(3H)-one 4 Methoxy, Ketone Ketone group at 1-position increases electrophilicity; methoxy at 4-position modifies ring electronics
Key Observations:
  • Substituent Position : The 2-position methoxy group in the target compound contrasts with 4- or 5-position substituents in analogs, which may alter electronic distribution (e.g., electron-donating methoxy vs. electron-withdrawing ketones).
  • Polarity : Hydroxy-containing derivatives (e.g., 2-(4-Methoxyphenyl)benzofuran-4-ol) exhibit higher polarity compared to the target compound, impacting solubility and membrane permeability.
Table 2: Functional and Application Comparison
Compound Name Key Functional Groups Biological Activity/Application Source
This compound Methoxy, Methyl Byproduct in biomass processing; potential intermediate in organic synthesis
2-Aroyl-4-phenyl-5-hydroxybenzofuran Phenyl, Hydroxy Antiproliferative activity against cancer cell lines; studied for drug development
2-(4-Methoxyphenyl)benzofuran-4-ol Methoxyphenyl, Hydroxy Pharmaceutical intermediate; used in fine chemical synthesis
[2-Methoxy-4-...]thiazolidin derivatives Thiazolidinone, Sulfur Structural motifs in antimicrobial or antidiabetic agents (inferred from related compounds)
Key Observations:
  • Pharmaceutical Relevance: Derivatives with hydroxy or aroyl groups (e.g., 2-Aroyl-4-phenyl-5-hydroxybenzofuran) show pronounced antiproliferative activity, likely due to enhanced interaction with biological targets via hydrogen bonding . In contrast, the target compound’s methyl and methoxy groups may limit such interactions, redirecting its utility toward industrial applications.
  • Industrial Context : The detection of this compound in biomass hydrolysates suggests its role in biorefinery processes, whereas analogs like 4-Methoxyisobenzofuran-1(3H)-one are utilized in organic synthesis for building complex molecules .

Physicochemical Properties and Reactivity

Though explicit data (e.g., melting points, logP) are absent in the evidence, inferences can be made:

  • Solubility : The hydrophobic methyl group in the target compound may reduce water solubility compared to hydroxy-containing analogs.
  • Stability : Methoxy groups generally enhance oxidative stability, which could make this compound more resilient under processing conditions than derivatives with electron-withdrawing groups.
  • Reactivity : The absence of reactive groups (e.g., hydroxy, ketone) in the target compound may limit its participation in condensation or nucleophilic reactions, unlike 4-Methoxyisobenzofuran-1(3H)-one, which contains a reactive ketone .

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